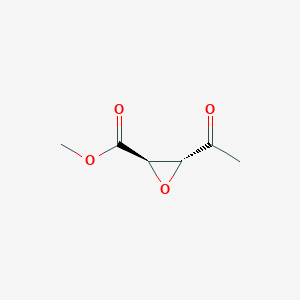
Methyl (2R,3R)-3-acetyloxirane-2-carboxylate
Description
TLN-232, also known as CAP-232, is a synthetic cyclic heptapeptide composed of seven amino acids. This compound has shown potential antineoplastic activity, making it a promising candidate for cancer treatment. TLN-232 targets pyruvate kinase M2, an enzyme predominantly found in tumor cells, and disrupts tumor cell anaerobic glycolysis .
Properties
CAS No. |
153763-78-1 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
methyl (2R,3R)-3-acetyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-3(7)4-5(10-4)6(8)9-2/h4-5H,1-2H3/t4-,5+/m0/s1 |
InChI Key |
GIQPTLIRJQRTCZ-CRCLSJGQSA-N |
SMILES |
CC(=O)C1C(O1)C(=O)OC |
Isomeric SMILES |
CC(=O)[C@H]1[C@@H](O1)C(=O)OC |
Canonical SMILES |
CC(=O)C1C(O1)C(=O)OC |
Synonyms |
Oxiranecarboxylic acid, 3-acetyl-, methyl ester, trans- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
TLN-232 is synthesized through solid-phase peptide synthesis, a method commonly used for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cyclized to form the heptapeptide structure. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole, along with protecting groups like fluorenylmethyloxycarbonyl .
Industrial Production Methods
Industrial production of TLN-232 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Types of Reactions
TLN-232 undergoes various chemical reactions, including:
Oxidation: The disulfide bridge in TLN-232 can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to free thiol groups.
Substitution: The amino acid residues can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated peptide derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting tumor cell proliferation and inducing apoptosis.
Medicine: Undergoing clinical trials for the treatment of metastatic melanoma and renal cell carcinoma.
Mechanism of Action
TLN-232 exerts its effects by targeting pyruvate kinase M2, an enzyme involved in glycolysis. By inhibiting this enzyme, TLN-232 disrupts the energy production in tumor cells, leading to cell death. The compound also induces apoptosis through the activation of caspases and the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
TT-232: Another synthetic cyclic peptide with similar antineoplastic activity.
Mitapivat: A small molecule that targets pyruvate kinase M2 but with a different mechanism of action
Uniqueness of TLN-232
TLN-232 is unique due to its cyclic heptapeptide structure, which provides stability and specificity in targeting pyruvate kinase M2. Its ability to induce apoptosis through multiple pathways makes it a promising candidate for cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


